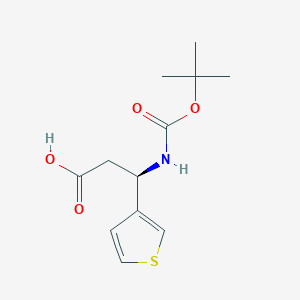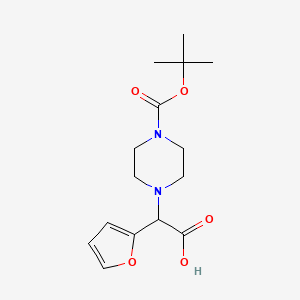
2-プロピル-1,3-ベンゾオキサゾール-6-アミン
説明
2-Propyl-1,3-benzoxazol-6-amine is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It is a member of the benzoxazole family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
科学的研究の応用
2-Propyl-1,3-benzoxazol-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
生化学分析
Biochemical Properties
2-Propyl-1,3-benzoxazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 2-Propyl-1,3-benzoxazol-6-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of 2-Propyl-1,3-benzoxazol-6-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-Propyl-1,3-benzoxazol-6-amine can alter the expression of specific genes involved in cell cycle regulation and apoptosis, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, 2-Propyl-1,3-benzoxazol-6-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the target molecule . For instance, 2-Propyl-1,3-benzoxazol-6-amine has been shown to inhibit certain kinases, which play a critical role in signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Propyl-1,3-benzoxazol-6-amine in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but may degrade over time when exposed to light or heat . Long-term exposure to 2-Propyl-1,3-benzoxazol-6-amine in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-Propyl-1,3-benzoxazol-6-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of 2-Propyl-1,3-benzoxazol-6-amine.
Metabolic Pathways
2-Propyl-1,3-benzoxazol-6-amine is involved in several metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes. In phase II reactions, it may undergo conjugation with glucuronic acid, sulfate, or glutathione, leading to increased water solubility and excretion from the body. These metabolic pathways are crucial for the detoxification and elimination of 2-Propyl-1,3-benzoxazol-6-amine.
Transport and Distribution
The transport and distribution of 2-Propyl-1,3-benzoxazol-6-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 2-Propyl-1,3-benzoxazol-6-amine can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Propyl-1,3-benzoxazol-6-amine is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production. Understanding the subcellular localization of 2-Propyl-1,3-benzoxazol-6-amine is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-1,3-benzoxazol-6-amine typically involves the use of 2-aminophenol as a precursor. One common method involves the reaction of 2-aminophenol with propyl bromide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for 2-Propyl-1,3-benzoxazol-6-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts such as metal catalysts or nanocatalysts may be employed to enhance reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
2-Propyl-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
作用機序
The mechanism of action of 2-Propyl-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Propyl-1,3-benzoxazol-5-amine: This compound has a similar structure but differs in the position of the amine group.
2-Substituted-1,3-benzoxazole: These compounds have various substituents at the second position, which can significantly alter their properties and applications.
Uniqueness
2-Propyl-1,3-benzoxazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a valuable compound in research and industry .
特性
IUPAC Name |
2-propyl-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJVXCVORIBARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377183 | |
| Record name | 2-propyl-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875851-66-4 | |
| Record name | 2-propyl-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)

![4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid](/img/structure/B1271994.png)











